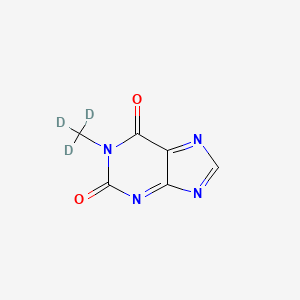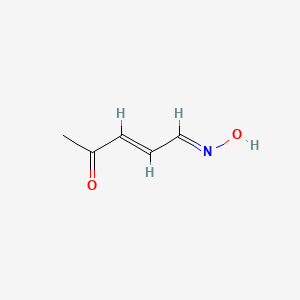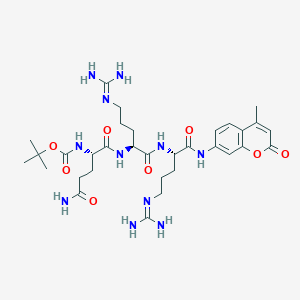
8-羟基茱萸碱-9-醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxyjulolidine-9-aldehyde is an organic compound with the molecular formula C13H15NO2. It is a derivative of julolidine, characterized by the presence of a hydroxyl group at the 8th position and an aldehyde group at the 9th position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
科学研究应用
8-Hydroxyjulolidine-9-aldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a fluorescent probe for imaging applications, particularly in neuronal zinc imaging.
作用机制
Target of Action
The primary target of 8-Hydroxyjulolidine-9-aldehyde is hydrogen sulfide (H2S) and silicate in aqueous solution . These targets play a crucial role in various biological systems, including cellular signaling and metabolic processes.
Mode of Action
8-Hydroxyjulolidine-9-aldehyde acts as a probe that exhibits pH-sensitive detection of its targets . It interacts with hydrogen sulfide and silicate, displaying an excellent selectivity over other weak acid salts . This interaction allows the compound to detect H2S in live cells, providing a powerful method to study H2S chemistry in biological systems .
Result of Action
The result of the action of 8-Hydroxyjulolidine-9-aldehyde is the detection of H2S in live cells . This enables the study of H2S chemistry in biological systems, contributing to our understanding of the role of H2S in various physiological processes .
Action Environment
The action of 8-Hydroxyjulolidine-9-aldehyde is influenced by environmental factors such as pH . The compound exhibits pH-sensitive detection, meaning its efficacy and stability may vary depending on the pH of the environment . Additionally, it is recommended to protect the compound from light and moisture, suggesting that these factors could also influence its action .
准备方法
Synthetic Routes and Reaction Conditions
8-Hydroxyjulolidine-9-aldehyde can be synthesized through several methods. One common approach involves the cyclization of 3-aminophenol or 1,3-dihydroxyaniline with 1,3-dihalopropane or its analogs under basic conditions. This reaction yields the desired julolidine derivatives, which can then be further modified to introduce the hydroxyl and aldehyde groups .
Industrial Production Methods
Industrial production of 8-Hydroxyjulolidine-9-aldehyde typically involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions
8-Hydroxyjulolidine-9-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions
Major Products
Oxidation: 8-Hydroxyjulolidine-9-carboxylic acid.
Reduction: 8-Hydroxyjulolidine-9-alcohol.
Substitution: Various ethers or esters depending on the substituent
相似化合物的比较
Similar Compounds
Julolidine: Lacks the hydroxyl and aldehyde groups, making it less reactive.
8-Hydroxyjulolidine: Contains the hydroxyl group but lacks the aldehyde group.
9-Formyljulolidine: Contains the aldehyde group but lacks the hydroxyl group
Uniqueness
8-Hydroxyjulolidine-9-aldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with metal ions or other molecules .
属性
CAS 编号 |
105847-59-4 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)
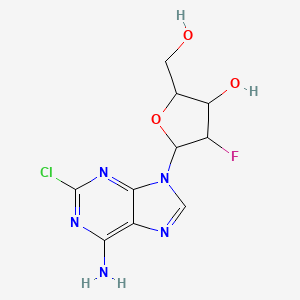
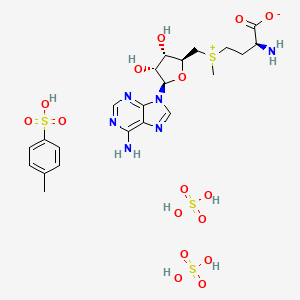
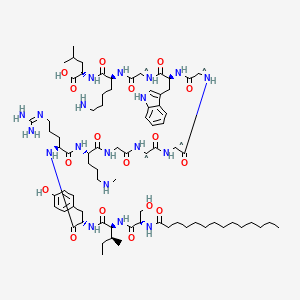
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)
